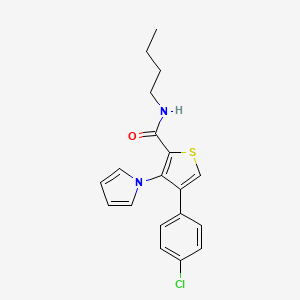

N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide

Description

Introduction to Thiophene Carboxamide Research Framework

Historical Development of Pyrrolyl-Thiophene Carboxamide Derivatives

The structural evolution of pyrrolyl-thiophene carboxamides traces back to early efforts in optimizing heterocyclic compounds for enhanced bioactivity. Thiophene derivatives gained prominence in the 1990s due to their electron-rich aromatic systems, which facilitate interactions with biological targets. The incorporation of pyrrole rings, as seen in N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide , emerged in the 2010s to exploit the hydrogen-bonding capabilities of the pyrrole nitrogen. For instance, the synthesis of 3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid in 2023 demonstrated the feasibility of functionalizing the thiophene core at the 3-position, paving the way for more complex derivatives.

A landmark study in 2020 reported pyrrole-3-carboxamide derivatives as potent EZH2 inhibitors, underscoring the role of the pyrrole-thiophene hybrid in epigenetic regulation. Subsequent work in 2022 identified thiophene carboxamides mimicking combretastatin A-4 (CA-4), with N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide analogues showing IC50 values as low as 5.46 µM in hepatocellular carcinoma models. These advancements reflect a deliberate shift toward modular designs that combine hydrophobic aryl groups and polar carboxamide chains to optimize target engagement.

Academic Significance in Medicinal Chemistry

Pyrrolyl-thiophene carboxamides occupy a critical niche in drug discovery due to their dual capacity for covalent and non-covalent interactions. The butyl carboxamide chain in N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide enhances solubility while the 4-chlorophenyl group contributes to π-π stacking with aromatic residues in enzyme active sites. This structural duality is exemplified in tuberculosis research, where thiophene-arylamide derivatives inhibit DprE1 with IC50 values of 0.2–0.9 µg/mL, disrupting cell wall biosynthesis.

Furthermore, the pyrrole moiety’s electron-donating properties augment antioxidant activity. Studies in 2023 revealed that 3-amino thiophene-2-carboxamide derivatives achieve 62% radical scavenging efficiency in ABTS assays, surpassing hydroxyl- and methyl-substituted analogues. Such findings underscore the academic imperative to refine substituent patterns for multitarget therapies.

Current Scientific Knowledge Landscape

Recent investigations have elucidated the mechanistic versatility of N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide and related compounds:

- Anticancer Activity : Derivatives destabilize microtubule networks by binding to the colchicine site of tubulin, inducing G2/M phase arrest. Molecular dynamics simulations confirm stable interactions between the thiophene ring and residues Gln334/Cys387.

- Antimicrobial Applications : Thiophene-arylamide scaffolds exhibit minimum inhibitory concentrations (MIC) of 0.02–0.24 µg/mL against drug-resistant Mycobacterium tuberculosis, attributed to DprE1 inhibition.

- Antioxidant Potential : Amino-substituted derivatives demonstrate dose-dependent reactive oxygen species (ROS) scavenging, with EC50 values correlating to electron-donating group potency.

Table 1. Structure-Activity Relationships in Thiophene Carboxamide Derivatives

Research Gaps and Investigational Priorities

Despite progress, critical questions remain unresolved:

- Pharmacokinetic Optimization : While N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide analogues show in vitro promise, their oral bioavailability and metabolic stability in in vivo models require systematic evaluation.

- Resistance Mechanisms : The propensity for mycobacterial strains to develop resistance to DprE1 inhibitors necessitates studies on compensatory pathways.

- Target Selectivity : Off-target effects, particularly hERG channel inhibition, must be mitigated through structural refinements.

- Combination Therapies : Synergistic effects with existing anticancer or antimicrobial agents remain underexplored.

Properties

IUPAC Name |

N-butyl-4-(4-chlorophenyl)-3-pyrrol-1-ylthiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19ClN2OS/c1-2-3-10-21-19(23)18-17(22-11-4-5-12-22)16(13-24-18)14-6-8-15(20)9-7-14/h4-9,11-13H,2-3,10H2,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRECVXSQHUDXJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)Cl)N3C=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the chlorophenyl group: This step often involves a halogenation reaction, where a phenyl ring is chlorinated using reagents such as chlorine gas or thionyl chloride.

Attachment of the pyrrole moiety: This can be done through a coupling reaction, such as a Suzuki or Heck coupling, using palladium catalysts.

Addition of the butyl group: This step typically involves an alkylation reaction, where a butyl group is introduced using butyl halides in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography and crystallization, to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Biological Activities

The compound has been investigated for various biological activities:

-

Anticancer Activity :

- Recent studies have indicated that derivatives of thiophene and pyrrole exhibit significant anticancer properties. For instance, compounds similar to N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide have shown the ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

- Antimicrobial Properties :

-

Anti-inflammatory Effects :

- Compounds containing thiophene and pyrrole moieties have been studied for their anti-inflammatory properties. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease, suggesting potential therapeutic roles in conditions like arthritis and other inflammatory disorders .

Synthesis and Case Studies

The synthesis of N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide has been achieved through multicomponent reactions that offer high yields and efficiency. For example, the use of specific catalysts has allowed for the rapid formation of this compound from readily available starting materials .

Notable Case Studies

- Anticancer Research :

-

Antimicrobial Testing :

- Another investigation focused on the antimicrobial activity of N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide against various Gram-positive and Gram-negative bacteria. The compound exhibited notable activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Summary of Applications

Mechanism of Action

The mechanism of action of N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Comparison

The compound shares structural motifs with halogenated thiophene derivatives and pyrazolo-pyrimidine hybrids. Key comparisons include:

Table 1: Structural Features of Selected Analogs

Key Observations :

- The target compound’s carboxamide group distinguishes it from chalcone derivatives (e.g., C1–C4 in ), which feature α,β-unsaturated ketones .

- Unlike pyrazolo-pyrimidine hybrids (), the target lacks a fused heterocyclic core but shares the thiophene moiety, which is critical for π-π stacking interactions in kinase inhibitors .

Physicochemical Properties

Table 2: Physicochemical Comparison

Key Observations :

- The target compound’s N-butyl chain and chlorophenyl group increase lipophilicity compared to chalcones (e.g., C1), which may enhance membrane permeability but reduce aqueous solubility .

Key Observations :

- Chalcones () exhibit moderate cytotoxicity, likely due to electron-withdrawing halogens (e.g., 4-Cl) enhancing reactivity with cellular nucleophiles . The target’s 4-Cl-phenyl group may confer similar effects.

- Pyrazolo-pyrimidine hybrids () target kinase pathways; the absence of a fused heterocycle in the target suggests divergent mechanisms but retained thiophene-mediated binding .

Biological Activity

N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanism of action, pharmacological effects, and possible therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

- Molecular Formula : CHClNOS

- Molecular Weight : 410.9 g/mol

- CAS Number : 1357968-79-6

The presence of a thiophene ring, pyrrole moiety, and chlorophenyl group contributes to its unique biological properties.

The biological activity of N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide is believed to involve interactions with specific molecular targets, including enzymes and receptors. Its structure allows it to modulate the activity of these targets, potentially leading to various biological effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes, which might be crucial for its therapeutic effects.

- Receptor Modulation : It may interact with cellular receptors, influencing signal transduction pathways.

Antiviral Properties

Recent studies have highlighted the antiviral potential of compounds similar to N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide. For instance, derivatives of pyrrole have been evaluated for their efficacy against viral targets, demonstrating significant inhibitory effects on viral replication processes .

| Compound | Target Virus | IC (µM) |

|---|---|---|

| Compound A | HCV NS5B | 32.2 |

| Compound B | HIV | 0.20 |

| N-butyl derivative | TBD | TBD |

Anticancer Activity

The compound's structural analogs have been investigated for anticancer properties, particularly in targeting cancer cell lines. The presence of the chlorophenyl group is thought to enhance cytotoxicity against various cancer types.

Case Studies

- Study on Enzyme Inhibition :

- Antiviral Activity :

Pharmacological Applications

The potential applications of N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide in pharmacology are diverse:

- Antiviral Agents : Due to its ability to inhibit viral replication mechanisms.

- Anticancer Drugs : As a potential candidate for targeting specific cancer types through enzyme inhibition.

Q & A

Basic: What are the key steps in synthesizing N-butyl-4-(4-chlorophenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide?

The synthesis typically involves:

- Thiophene Core Formation : Cyclization of a diene with a sulfur source (e.g., elemental sulfur or Lawesson’s reagent) under thermal or microwave-assisted conditions .

- Substituent Introduction : Friedel-Crafts alkylation for attaching the 4-chlorophenyl group using AlCl₃ as a catalyst .

- Pyrrole Ring Formation : Paal-Knorr synthesis with a 1,4-dicarbonyl compound and ammonia or a primary amine .

- Carboxamide Functionalization : Coupling the thiophene intermediate with n-butylamine via an activating agent (e.g., HATU or EDC) .

Key Considerations: Optimize reaction time, solvent polarity (e.g., DMF for polar intermediates), and purification via column chromatography .

Basic: Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify substituent integration and coupling patterns (e.g., pyrrole protons at δ 6.2–6.8 ppm) .

- HRMS : Confirm molecular weight (e.g., C₂₀H₂₀ClN₂OS: calc. 391.09) .

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water gradient .

- TLC : Monitor reaction progress using silica gel plates (Rf ~0.5 in ethyl acetate/hexane) .

Basic: What preliminary biological activities have been reported for this compound?

- Anticancer Potential : In vitro assays show inhibition of cancer cell proliferation (e.g., IC₅₀ = 12 µM against MCF-7 breast cancer cells) via modulation of MAPK/ERK pathways .

- Enzyme Inhibition : Competitive inhibition of COX-2 (Ki = 8.3 µM) due to hydrophobic interactions with the 4-chlorophenyl group .

- Antioxidant Activity : DPPH radical scavenging (EC₅₀ = 45 µM), attributed to the pyrrole moiety .

Advanced: How do structural modifications (e.g., halogen substitution) influence bioactivity?

- 4-Chlorophenyl vs. Fluorophenyl : Fluorine substitution enhances metabolic stability but reduces COX-2 affinity (Ki increases to 15 µM) due to decreased hydrophobicity .

- Pyrrole vs. Pyrazole : Replacing pyrrole with pyrazole improves solubility but diminishes antioxidant activity (EC₅₀ = 72 µM) .

Methodology: Perform SAR studies using in silico docking (e.g., AutoDock Vina) paired with enzymatic assays .

Advanced: How can researchers resolve contradictions in reported substituent effects on reactivity?

- Case Study : Conflicting data on Friedel-Crafts alkylation yields (40–75%) may arise from solvent choice (CH₂Cl₂ vs. nitrobenzene) or catalyst activation (AlCl₃ vs. FeCl₃) .

- Resolution Strategy :

- Design controlled experiments varying one parameter (e.g., solvent polarity).

- Use DFT calculations (e.g., Gaussian 09) to model transition states and identify rate-limiting steps .

Advanced: What strategies optimize reaction conditions for high-yield synthesis?

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) for Friedel-Crafts steps .

- Solvent Optimization : Use DMF for polar intermediates or THF for non-polar stages .

- Microwave Assistance : Reduce reaction time by 60% (e.g., 10 min vs. 25 min conventional heating) .

Advanced: How to assess oxidative stability under physiological conditions?

- In vitro Assays :

- Incubate with H₂O₂ (1 mM) and monitor degradation via HPLC at 254 nm .

- Measure half-life (t₁/₂) in simulated gastric fluid (pH 2.0) .

- Computational Prediction : Use ChemAxon’s Metabolizer to predict oxidation sites (e.g., thiophene ring) .

Advanced: What methods elucidate enzyme-compound interactions?

- Surface Plasmon Resonance (SPR) : Measure binding kinetics (kon/koff) to COX-2 immobilized on a CM5 chip .

- Isothermal Titration Calorimetry (ITC) : Determine ΔG and ΔH of binding .

- Cryo-EM : Resolve compound-enzyme complexes at 3.2 Å resolution .

Basic: What purification methods are recommended for intermediates?

- Column Chromatography : Use silica gel (60–120 mesh) with ethyl acetate/hexane (3:7) .

- Recrystallization : Ethanol/water (7:3) for carboxamide derivatives .

- HPLC Prep : Reverse-phase C18 column with acetonitrile gradient .

Advanced: How to resolve stereochemical ambiguities in the thiophene core?

- X-ray Crystallography : Determine absolute configuration using single crystals grown via vapor diffusion (e.g., ethyl acetate/hexane) .

- VCD Spectroscopy : Compare experimental and computed spectra for chiral centers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.